
Cucurbitacin E
Vue d'ensemble
Description
La cucurbitacine E est un stéroïde hautement oxydé qui appartient à la famille des cucurbitacines, qui sont des saponines triterpénoïdes tétracycliques. Ces composés se trouvent principalement dans les plantes de la famille des Cucurbitaceae, telles que les concombres, les citrouilles et les courges. La cucurbitacine E a suscité un intérêt considérable en raison de ses activités biologiques puissantes, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses .
Applications De Recherche Scientifique
Chemistry: In chemistry, cucurbitacin E is used as a lead compound for the synthesis of novel derivatives with enhanced biological activities. Researchers explore its chemical properties to develop new therapeutic agents.
Biology: In biological research, this compound is investigated for its role in modulating cellular processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapies .
Medicine: this compound is being explored for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Its ability to inhibit key signaling pathways involved in disease progression makes it a valuable compound for drug development .
Industry: In the pharmaceutical industry, this compound is used as a reference compound for quality control and standardization of herbal medicines. Its presence in traditional Chinese medicines highlights its importance in alternative and complementary therapies .
Mécanisme D'action
- In particular, CuE has been studied for its anticancer capacity. It inhibits cell proliferation, invasion, and migration while inducing apoptosis and cell cycle arrest .
- One of the main mechanisms underlying CuE’s anticancer effects involves inhibiting the JAK/STAT3 signaling pathway, which plays a critical role in cancer cell activation and proliferation .
Target of Action
Biochemical Pathways
Méthodes De Préparation
Voies synthétiques et conditions de réaction : La synthèse de la cucurbitacine E commence généralement par la cyclisation du 2,3-oxidosqualène en cucurbitadienol par l'oxidosqualène cyclase. Ceci est suivi d'une série d'étapes d'hydroxylation, d'acétylation et de glucosylation pour produire la cucurbitacine E . Les conditions réactionnelles impliquent souvent l'utilisation d'enzymes et de catalyseurs spécifiques pour faciliter ces transformations.
Méthodes de production industrielle : La production industrielle de cucurbitacine E implique l'extraction et la purification à partir de sources naturelles, telles que Cucumis sativus (concombre). La chromatographie en couche mince à haute performance (CCMHP) est couramment utilisée pour la quantification et l'évaluation de la qualité de la cucurbitacine E dans différentes variétés de Cucumis sativus . La phase mobile contient généralement de l'éther de pétrole, de l'acétate d'éthyle et de l'acide formique dans des proportions spécifiques pour obtenir une séparation et une analyse optimales.
Analyse Des Réactions Chimiques
Types de réactions : La cucurbitacine E subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses activités biologiques ou pour produire des dérivés présentant des propriétés spécifiques.
Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions impliquant la cucurbitacine E comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Par exemple, l'oxydation de la cucurbitacine E peut être réalisée à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome dans des conditions contrôlées .
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de cucurbitacine, tels que la cucurbitacine I, J, K et L. Ces dérivés présentent souvent des activités biologiques uniques et sont étudiés pour leurs applications thérapeutiques potentielles .
4. Applications de la recherche scientifique
Chimie : En chimie, la cucurbitacine E est utilisée comme composé de tête pour la synthèse de nouveaux dérivés présentant des activités biologiques améliorées. Les chercheurs explorent ses propriétés chimiques pour développer de nouveaux agents thérapeutiques.
Biologie : En recherche biologique, la cucurbitacine E est étudiée pour son rôle dans la modulation des processus cellulaires. Il a été démontré qu'elle induisait l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour les thérapies anticancéreuses .
Médecine : La cucurbitacine E est étudiée pour son utilisation potentielle dans le traitement de diverses maladies, notamment le cancer, l'inflammation et les troubles neurodégénératifs. Sa capacité à inhiber les principales voies de signalisation impliquées dans la progression de la maladie en fait un composé précieux pour le développement de médicaments .
Industrie : Dans l'industrie pharmaceutique, la cucurbitacine E est utilisée comme composé de référence pour le contrôle de la qualité et la standardisation des médicaments à base de plantes. Sa présence dans les médicaments traditionnels chinois met en évidence son importance dans les thérapies alternatives et complémentaires .
5. Mécanisme d'action
La cucurbitacine E exerce ses effets par le biais de multiples mécanismes :
Cibles moléculaires : Le composé cible diverses voies moléculaires, notamment la voie PI3K/Akt, qui est impliquée dans la survie et la prolifération cellulaires. En inhibant cette voie, la cucurbitacine E peut induire l'apoptose et inhiber la croissance cellulaire .
Voies impliquées : La cucurbitacine E affecte également la voie de signalisation STAT3, qui joue un rôle crucial dans la progression du cancer. En inhibant STAT3, le composé peut réduire la croissance tumorale et les métastases . De plus, la cucurbitacine E module l'activité des kinases dépendantes des cyclines, conduisant à l'arrêt du cycle cellulaire en phase G2/M .
Comparaison Avec Des Composés Similaires
La cucurbitacine E fait partie d'une grande famille de cucurbitacines, qui comprend des composés tels que la cucurbitacine B, D et I. Ces composés partagent une structure triterpénoïde tétracyclique similaire, mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques.
Composés similaires :
Cucurbitacine B : Connue pour ses propriétés anticancéreuses et anti-inflammatoires puissantes.
Cucurbitacine D : Exhibe de forts effets cytotoxiques contre diverses lignées cellulaires cancéreuses.
Cucurbitacine I : Inhibe la voie de signalisation JAK/STAT et est étudiée pour son potentiel anticancéreux.
Unicité de la cucurbitacine E : La cucurbitacine E se distingue par sa capacité à augmenter sélectivement la chimio-sensibilité des cellules cancéreuses aux médicaments anticancéreux. Cette propriété unique en fait un composé précieux pour les thérapies combinées dans le traitement du cancer.
Propriétés
IUPAC Name |
[(E,6R)-6-[(8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-14,19,21-22,25,34-35,39H,11,15-16H2,1-9H3/b13-12+/t19-,21-,22+,25+,29+,30-,31+,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMQXYDSVBNLL-MUYMLXPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C=C(C(=O)C4(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030496 | |
| Record name | Cucurbitacin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18444-66-1 | |
| Record name | Cucurbitacin E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18444-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cucurbitacin E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018444661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cucurbitacin E | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin E | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cucurbitacin E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601030496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,16α,20,25-tetrahydroxy-9β-methyl-10α,-19-norlanosta-1,5,23(E)-triene-3,11,22-trione 25-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUCURBITACIN E | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8A45XYI21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cucurbitacin E interact with cells to exert its effects?
A: this compound has been shown to interact with various cellular targets and pathways. One key interaction involves binding to filamentous actin (F-actin), specifically at the Cys257 residue. [] This interaction inhibits actin depolymerization, disrupting the normal dynamics of the actin cytoskeleton. [, ]
Q2: What are the downstream effects of this compound's interaction with its targets?
A2: CuE's interaction with F-actin leads to significant downstream effects, including:
- Inhibition of Cell Proliferation: Disrupting actin dynamics can directly inhibit cell division, leading to decreased proliferation in various cancer cell lines. [, , , , , , , ]
- Induction of Apoptosis: CuE has been shown to induce apoptosis, a programmed cell death mechanism, in several cancer cell lines through both caspase-dependent and mitochondria-dependent pathways. [, , , ]
- Cell Cycle Arrest: Research indicates that CuE can induce cell cycle arrest at the G2/M phase, halting cell division and ultimately impacting cell proliferation. [, , , , ]
- Modulation of Signaling Pathways: CuE has been implicated in modulating various signaling pathways, including STAT3, NF-κB, PI3K/Akt, and mTOR, which play crucial roles in inflammation, cell survival, and proliferation. [, , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C32H44O8, and its molecular weight is 556.7 g/mol. [, ]
Q4: Is there any spectroscopic data available for this compound?
A: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectra, have been used to characterize and confirm the structure of this compound. [, , , ]
Q5: What is known about the stability of this compound in different solutions?
A: this compound's stability is influenced by factors like concentration, pH, and solvent. It exhibits light sensitivity and degrades faster with increasing pH. [] Its photolysis rate is higher in methanol compared to ethanol. []
Q6: Does this compound possess any catalytic properties?
A6: Based on the provided research, this compound is not typically recognized for having catalytic properties. Its primary mechanisms of action revolve around binding and modulating cellular targets, rather than catalyzing chemical reactions.
Q7: Have computational methods been used to study this compound?
A: Yes, molecular docking studies have been used to investigate the binding affinity and interactions of this compound with potential target proteins, such as those involved in Mycobacterium tuberculosis metabolism. [] This type of research aids in understanding its mechanism of action and potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




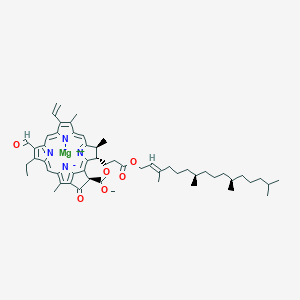
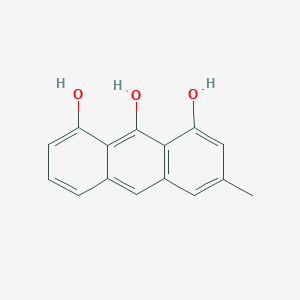


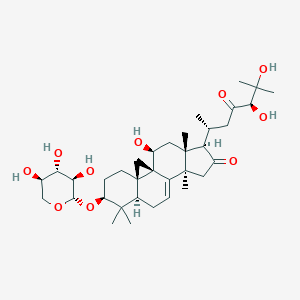
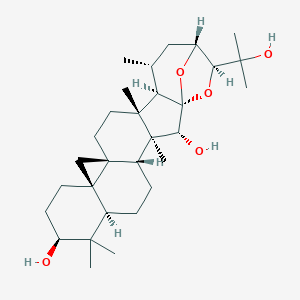
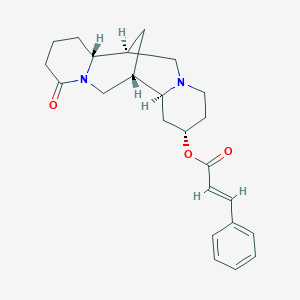
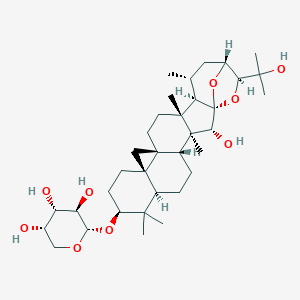
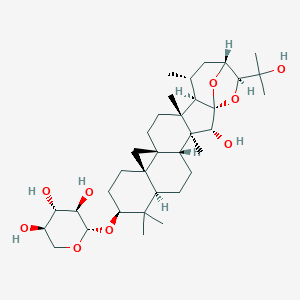
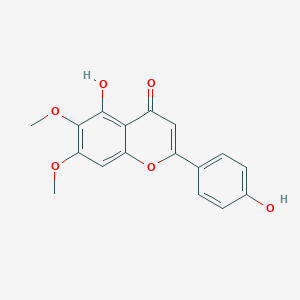
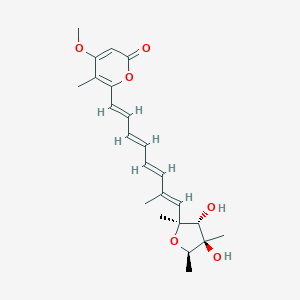
![[(2R,3R,4S,5R,6R)-6-ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B190810.png)
